7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one 7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one
Brand Name: Vulcanchem
CAS No.: 145903-32-8
VCID: VC8176155
InChI: InChI=1S/C10H11NO2S/c1-13-7-2-3-9-8(6-7)10(12)11-4-5-14-9/h2-3,6H,4-5H2,1H3,(H,11,12)
SMILES: COC1=CC2=C(C=C1)SCCNC2=O
Molecular Formula: C10H11NO2S
Molecular Weight: 209.27 g/mol

7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one

CAS No.: 145903-32-8

Cat. No.: VC8176155

Molecular Formula: C10H11NO2S

Molecular Weight: 209.27 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one - 145903-32-8

Specification

CAS No. 145903-32-8
Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
IUPAC Name 7-methoxy-3,4-dihydro-2H-1,4-benzothiazepin-5-one
Standard InChI InChI=1S/C10H11NO2S/c1-13-7-2-3-9-8(6-7)10(12)11-4-5-14-9/h2-3,6H,4-5H2,1H3,(H,11,12)
Standard InChI Key GYYTWZZEOQZZDK-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)SCCNC2=O
Canonical SMILES COC1=CC2=C(C=C1)SCCNC2=O

Introduction

7-Methoxy-3,4-dihydrobenzo[f] thiazepin-5(2H)-one is a heterocyclic compound belonging to the benzothiazepine class. It exhibits a unique molecular structure that has drawn interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of the compound's chemical properties, synthesis methods, and potential applications.

Molecular Data

  • Molecular Formula: C10H11NO2S

  • Molecular Weight: 195.28 g/mol

  • IUPAC Name: 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine

  • SMILES Notation: COC1=CC2=C(C=C1)SCCNC2

  • InChI Key: VXSSDKLUAZVADY-UHFFFAOYSA-N

Structural Features

The compound contains:

  • A benzene ring fused with a thiazepine ring.

  • A methoxy (-OCH3) substituent at the 7th position.

  • A ketone group at the 5th position of the thiazepine ring.

General Synthetic Approach

The synthesis of benzothiazepine derivatives typically involves:

  • Cyclization Reactions:

    • Starting with ortho-substituted aniline derivatives and sulfur-containing reagents.

    • Formation of the thiazepine ring via cyclization.

  • Functionalization:

    • Introduction of substituents like methoxy groups through alkylation or methylation reactions.

While specific protocols for this compound are not detailed in the search results, similar compounds have been synthesized using mild reaction conditions and commercially available reagents .

Pharmacological Potential

Benzothiazepine derivatives are known for diverse pharmacological activities:

  • Anticancer Activity: Related compounds have shown antiproliferative effects against cancer cell lines such as HCT-116 and MCF-7 .

  • CNS Activity: Benzothiazepines are explored for anxiolytic and analgesic properties .

Although specific biological evaluations for 7-Methoxy-3,4-dihydrobenzo[f] thiazepin-5(2H)-one are unavailable in the provided sources, its structural similarity to bioactive benzothiazepines suggests potential in these areas.

Potential Targets

The compound may interact with:

  • Serotonin receptors (e.g., 5-HT1A), as seen with related heterocyclic systems .

  • Enzymes like lipoxygenases involved in inflammation pathways .

Comparative Data Table

PropertyValue/DescriptionSource
Molecular FormulaC10H11NO2S
Molecular Weight195.28 g/mol
IUPAC Name7-methoxy-2,3,4,5-tetrahydrobenzo[f] thiazepine
SMILES NotationCOC1=CC2=C(C=C1)SCCNC2
Biological ActivityAnticancer potential (related compounds)
Pharmacological TargetSerotonin receptors (related systems)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator